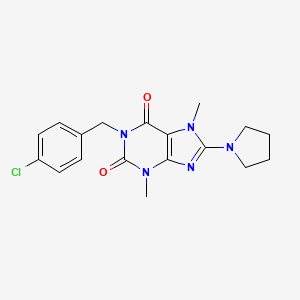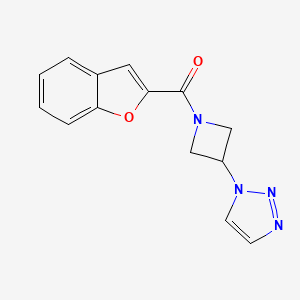![molecular formula C18H13N3O3 B2476018 N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide CAS No. 946318-77-0](/img/structure/B2476018.png)
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide” is a compound that belongs to the benzoxazole family . Benzoxazoles are an important class of bioactive compounds due to their versatile applications in pharmaceuticals and various biological systems . They are structural isosteres of nucleic bases adenine and guanine, which allow them to interact easily with biological receptors .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives, including “this compound”, can be confirmed by 1H NMR, 13C NMR, and mass spectroscopy .Applications De Recherche Scientifique
Heterocyclic Chemistry Applications
Studies in heterocyclic chemistry have explored the synthesis and reactions of compounds containing oxazole and isoxazole moieties. These compounds are pivotal in the development of new synthetic routes for heterocyclic compounds, which are crucial in drug development and material science. For instance, the photochemical and thermal isomerization of 5-benzyl-aminoisoxazoles has been a significant area of study, leading to the preparation of N-benzyl-2H-azirine-2-carboxamides, which further react to afford benzamido-N-benzyl-acetamides via 5-benzylamino-oxazoles (Nishiwaki & Fujiyama, 1972).
Synthesis and Bioactivity of Novel Compounds
The synthesis and bioactivity evaluation of novel benzothiazole and isoxazole derivatives have shown promising antimicrobial and anticancer properties. For example, novel analogs incorporating the benzo[d]thiazol-2-yl group have demonstrated significant antibacterial activity, especially against resistant strains of bacteria. These compounds provide a new avenue for the development of antibacterial agents with novel mechanisms of action (Palkar et al., 2017).
Anticancer and Antipsychotic Research
Research into the anticancer and antipsychotic potential of benzothiazole and isoxazole derivatives has been extensive. Certain derivatives have shown moderate to excellent anticancer activity against various cancer cell lines, indicating their potential as lead compounds in anticancer drug development (Ravinaik et al., 2021). Additionally, benzisoxazole- and benzisothiazole-3-carboxamides have been prepared and tested for potential antipsychotic activity, showing affinity for dopamine and serotonin receptors, which are key targets in antipsychotic therapy (Hrib et al., 1994).
Molecular Docking and QSAR Studies
Molecular docking and quantitative structure-activity relationship (QSAR) studies have become indispensable tools in the design and development of new drugs. These computational techniques help in understanding the interaction between drug molecules and their biological targets, thereby guiding the synthesis of more effective and selective therapeutic agents. Compounds with isoxazole and benzothiazole moieties have been subjects of these studies, showing potential as templates for designing new molecules with enhanced biological activities (Sethi et al., 2016).
Orientations Futures
The future research directions for “N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide” and similar compounds could involve further exploration of their pharmacological applications, given their wide range of biological activities . Additionally, more studies could be conducted to understand their synthesis processes, chemical reactions, and mechanisms of action in more detail.
Mécanisme D'action
Target of Action
It has been shown to exhibit promising activity againstStaphylococcus aureus . This suggests that the compound may target bacterial proteins or enzymes essential for the survival and proliferation of these bacteria.
Mode of Action
It is suggested that the compound interacts with its targets, possibly bacterial proteins or enzymes, leading to their inhibition . This inhibition could disrupt the normal functioning of the bacteria, thereby exerting its antibacterial effects.
Biochemical Pathways
The compound is likely to affect the biochemical pathways associated with the survival and proliferation of bacteria. By inhibiting key proteins or enzymes, it could disrupt these pathways, leading to the death of the bacteria . The exact pathways affected are yet to be determined.
Pharmacokinetics
It is suggested that the compound has a favourable pharmacokinetic profile
Result of Action
The compound has been shown to exhibit antibacterial activity, particularly against Staphylococcus aureus . It is suggested that the compound inhibits the bacteria, disrupting their normal functioning and leading to their death .
Propriétés
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-11-9-16(24-21-11)17(22)19-13-6-4-5-12(10-13)18-20-14-7-2-3-8-15(14)23-18/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQGZNZNZJDIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl decanoate](/img/structure/B2475938.png)
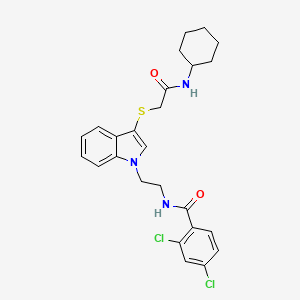
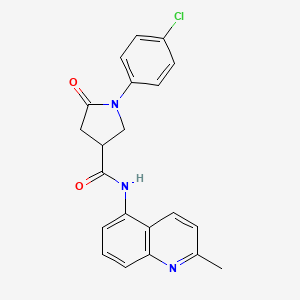
![(E)-2-(2-Chlorophenyl)-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]ethenesulfonamide](/img/structure/B2475941.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2475942.png)
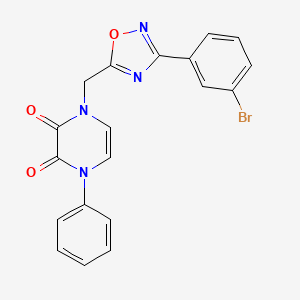
![Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2475946.png)
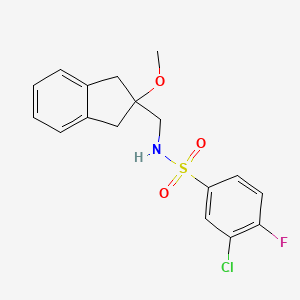
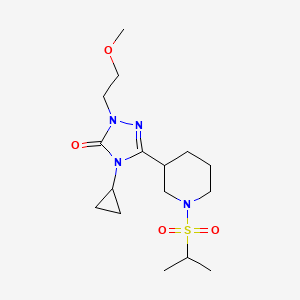
![3,4,7,9-tetramethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2475953.png)
